5-fluorouridine is also known as FUrd, 5-Fluorouracil 1-beta-D-ribofuranoside, 5-Fur, or 5-Fluoro-uridine. 5-fluorouridine is a solid. This compound belongs to the pyrimidine nucleosides and analogues. These are compounds comprising a pyrimidine base attached to a sugar. 5-fluorouridine is known to target uridine phosphorylase. FUrd is often used in chemical and biochemical comparison studies with fluorouracil and thymine analogs.
5-Fluorouridine
CAS No.: 316-46-1
Cat. No.: VC20765111
Molecular Formula: C9H11FN2O6
Molecular Weight: 262.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 316-46-1 |
---|---|
Molecular Formula | C9H11FN2O6 |
Molecular Weight | 262.19 g/mol |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
Standard InChI | InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 |
Standard InChI Key | FHIDNBAQOFJWCA-UAKXSSHOSA-N |
Isomeric SMILES | C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Canonical SMILES | C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Melting Point | 182 °C |
5-Fluorouridine, also known as fluorouridine or 5-fluoro-uridine, is a pyrimidine nucleoside analogue. It is structurally similar to the naturally occurring nucleoside uridine but contains a fluorine atom at the 5-position of the uracil ring. This modification gives 5-fluorouridine its unique biological properties, making it useful in various biochemical and pharmacological applications.
Mechanism of Action
5-Fluorouridine acts primarily by interfering with nucleic acid synthesis. It is metabolized into 5-fluorouridine monophosphate (5-FUMP), which can be further converted into other metabolites that inhibit thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition disrupts DNA replication and repair, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Cancer Research
5-Fluorouridine is often used in studies related to cancer treatment due to its structural similarity to 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Both compounds are involved in disrupting DNA synthesis, but 5-fluorouridine is more commonly used in biochemical comparisons and as a tool for understanding the mechanisms of action of fluorinated pyrimidines .
Biochemical Studies
In biochemical studies, 5-fluorouridine serves as a substrate for enzymes like uridine phosphorylase, which is involved in the metabolism of nucleosides. This property makes it useful for investigating the activity and specificity of such enzymes .
Comparison with 5-Fluorouracil
Compound | Chemical Structure | Primary Use | Mechanism of Action |
---|---|---|---|
5-Fluorouridine | Pyrimidine nucleoside analogue with a fluorine at the 5-position of uracil | Biochemical studies and comparisons with 5-FU | Inhibits DNA synthesis by disrupting thymidylate synthase activity |
5-Fluorouracil | Pyrimidine base analogue with a fluorine at the 5-position | Chemotherapy for various cancers | Inhibits thymidylate synthase and incorporates into RNA and DNA, disrupting cell division |
Both compounds are antimetabolites but differ in their application and metabolism. 5-Fluorouracil is more commonly used in clinical settings for cancer treatment, while 5-fluorouridine is primarily used in research contexts .
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